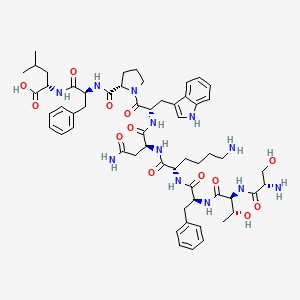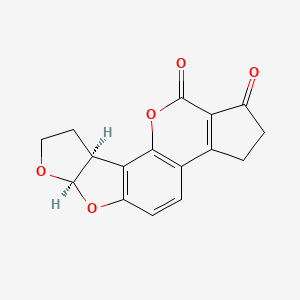
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is a chemical compound with a molecular formula of C17H28N2O4 It is known for its unique structure, which includes a phenethyl group, a dimethylcarbamate group, and a hydroxy-isopropylamino-propoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenylacetic acid.
Formation of the Carbamate Group: The intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand, binding to receptors on the surface of cells and modulating their activity. This can lead to various physiological effects, such as changes in cell signaling pathways and alterations in cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone oxime: Another compound with a similar structure.
Uniqueness
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 788763-21-3 | |
Formule moléculaire |
C17H28N2O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H28N2O4/c1-13(2)18-11-15(20)12-23-16-7-5-14(6-8-16)9-10-22-17(21)19(3)4/h5-8,13,15,18,20H,9-12H2,1-4H3 |
Clé InChI |
LSLUUTRTJBCSJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCOC(=O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







